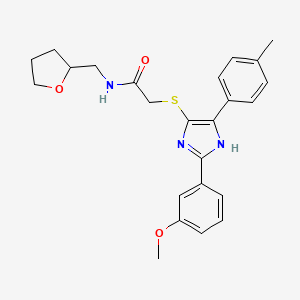

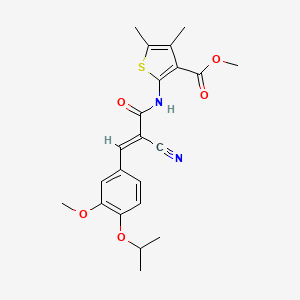

![molecular formula C21H18N6O4S B2742994 N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897612-63-4](/img/structure/B2742994.png)

N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a nitrophenyl group, a thiazolo[3,2-b][1,2,4]triazol-6-yl group, and an oxalamide group. These groups are known to contribute to the biological activity of many compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[3,2-b][1,2,4]triazoles can generally be synthesized via condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety .Scientific Research Applications

Biological Activity and Computational Study

Research on triazene compounds containing benzothiazole rings, similar in structural motifs to the compound , has shown significant biological activities. These compounds were synthesized and characterized, revealing reasonable cytotoxic activity against certain cancer cell lines through molecular docking studies. This suggests potential applications in the development of anticancer agents (Alamri et al., 2020).

Fluorescent and Colorimetric Sensors

Compounds derived from 7-nitrobenzo-2-oxa-1,3-diazole (NBD) and featuring triazole bindings have been used as selective fluorescent and colorimetric sensors for metal ions in aqueous solutions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Ruan et al., 2011).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives have shown potent antiallergy activity, indicating the possibility of developing new therapeutic agents for allergy treatment from related chemical structures (Hargrave et al., 1983).

Antitubercular and Antimicrobial Agents

4-thiazolidinone derivatives, synthesized from compounds with similar structural features, exhibited antibacterial, antifungal, and antitubercular activities, highlighting their potential in combating infectious diseases (Samadhiya et al., 2014).

Monoamine Oxidase Inhibitors

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives have been explored for their inhibitory effect on human monoamine oxidase (hMAO), suggesting applications in treating neurodegenerative disorders through the development of selective and reversible hMAO-B inhibitors (Secci et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have shown diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Future Directions

properties

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O4S/c1-13-4-2-3-5-17(13)18-24-21-26(25-18)16(12-32-21)10-11-22-19(28)20(29)23-14-6-8-15(9-7-14)27(30)31/h2-9,12H,10-11H2,1H3,(H,22,28)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGNOMNCEXIGTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2742918.png)

![N-(2-chlorobenzyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2742920.png)

![6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742922.png)

![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)

![(E)-4-(Dimethylamino)-N-[(1-methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-enamide](/img/structure/B2742932.png)